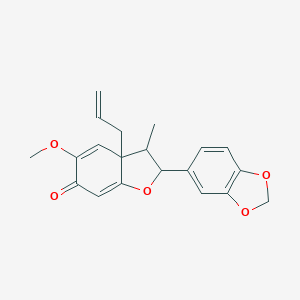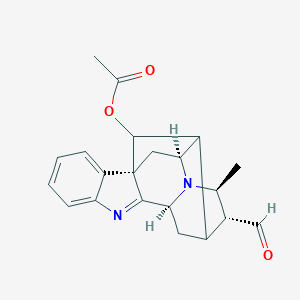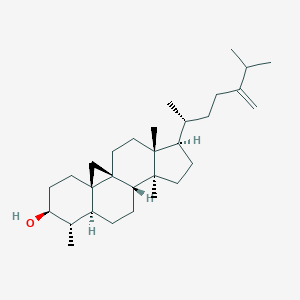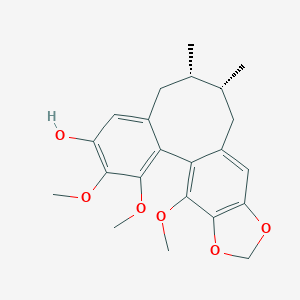
Isolariciresinol 9'-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Isolariciresinol 9'-beta-D-glucopyranoside: is a lignan, a type of polyphenolic compound found in various plants. Lignans are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a glycosylated form of isolariciresinol, which enhances its solubility and stability in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-isolariciresinol monoglucoside typically involves the glycosylation of isolariciresinol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of isolariciresinol. Chemical glycosylation can be performed using glycosyl donors such as trichloroacetimidates or thioglycosides under acidic conditions.
Industrial Production Methods: Industrial production of (+)-isolariciresinol monoglucoside can be achieved through biotechnological approaches, such as the use of endophytic fungi like Phomopsis sp. XP-8. These fungi can produce the compound in vitro when cultivated in specific media, such as mung bean medium. The production yield can be enhanced by optimizing the cultivation conditions, including the addition of specific substrates and the use of co-cultures .
化学反応の分析
Types of Reactions: Isolariciresinol 9'-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
Chemistry: In chemistry, (+)-isolariciresinol monoglucoside is studied for its potential as a precursor for the synthesis of other bioactive lignans. It is also used as a model compound to study glycosylation reactions and the stability of glycosides.
Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell models.
Medicine: In medicine, (+)-isolariciresinol monoglucoside is explored for its potential therapeutic effects. It has been studied for its anticancer properties, particularly in breast and endometrial cancer models. Additionally, it has shown promise in managing diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion .
Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals. Its stability and solubility make it an attractive ingredient for health supplements and fortified foods.
作用機序
The mechanism of action of (+)-isolariciresinol monoglucoside involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. The compound’s anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
類似化合物との比較
- Pinoresinol monoglucoside
- Secoisolariciresinol monoglucoside
- Matairesinol monoglucoside
Comparison: Isolariciresinol 9'-beta-D-glucopyranoside is unique among these compounds due to its specific glycosylation pattern, which enhances its solubility and stability. Compared to pinoresinol monoglucoside, it has a different stereochemistry, which can influence its biological activity. Secoisolariciresinol monoglucoside and matairesinol monoglucoside have different core structures, leading to variations in their antioxidant and anticancer properties .
特性
CAS番号 |
63358-12-3 |
|---|---|
分子式 |
C26H34O11 |
分子量 |
522.5 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChIキー |
AHYOMNWKYGMYMB-QBCFYRCNSA-N |
SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
異性体SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
正規SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
外観 |
Powder |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common plant sources of Isolariciresinol 9-O-beta-D-glucopyranoside?
A1: This compound has been isolated from a variety of plant species, highlighting its presence across different botanical families. Some notable sources identified in research include:
- Fruits of Ailanthus altissima []
- Leaves of Celastrus gemmatus Loes. []
- Roots of Anemone altaica []
- Cissus assamica []
- Ervatamia hainanensis []
Q2: Is Isolariciresinol 9-O-beta-D-glucopyranoside found in all parts of a plant or is it specific to certain tissues?
A2: The research indicates that the compound's presence can vary depending on the plant species and the specific part of the plant being studied. For instance, it was found in the:
Q3: What is the structural characterization of Isolariciresinol 9-O-beta-D-glucopyranoside?
A3: While the provided abstracts don't delve into detailed spectroscopic data, they confirm the identification of Isolariciresinol 9-O-beta-D-glucopyranoside through techniques like IR, MS, NMR, and 2D-NMR [, , , , ]. These methods are essential for determining the compound's molecular formula, weight, and structural confirmation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)








![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
